molecular formula C18H16FN3OS B4771186 3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B4771186
M. Wt: 341.4 g/mol
InChI Key: AIGJNKOKUNLBLV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-12-6-2-4-8-14(12)21-17(23)16-15(20)11-9-10-5-1-3-7-13(10)22-18(11)24-16/h2,4,6,8-9H,1,3,5,7,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGJNKOKUNLBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C18H14FN3O2S
  • Molecular Weight : 337.38 g/mol
  • CAS Number : 401580-16-3
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and apoptosis induced by various stressors.
  • Neuroprotective Effects : Recent studies have highlighted the compound's ability to promote neural differentiation in PC12 cells, a model for neuronal function. This differentiation is mediated through pathways independent of the TrkA receptor, suggesting alternative mechanisms for neuroprotection and potential applications in neurodegenerative diseases .
  • Cytotoxicity Inhibition : In vitro studies have shown that the compound can inhibit cisplatin-induced cytotoxicity in auditory cells. It reduces the generation of reactive oxygen species (ROS) and mitigates mitochondrial dysfunction, thereby protecting against cisplatin-induced ototoxicity .

Therapeutic Potential

The biological activities of this compound suggest several therapeutic applications:

  • Ototoxicity Prevention : The ability to protect against cisplatin-induced hearing loss positions this compound as a potential therapeutic agent for patients undergoing chemotherapy .
  • Neurodegenerative Disease Treatment : Its neuroprotective effects may be beneficial in treating conditions such as Alzheimer’s disease and Parkinson’s disease by promoting neuronal survival and function .

Study 1: Neuroprotective Effects in PC12 Cells

In a study examining the differentiation of PC12 cells, the compound was shown to induce neurite outgrowth significantly. The results indicated that it could serve as a small-molecule alternative to traditional neurotrophic factors used in neuroscience research .

Study 2: Protection Against Cisplatin-Induced Hearing Loss

Research conducted on zebrafish and rat models demonstrated that the compound effectively reduced cisplatin-induced apoptosis and oxidative stress in auditory cells. The protective effects were quantified using auditory brainstem responses, showing a statistically significant improvement compared to control groups .

Data Summary

Biological ActivityMechanismModel UsedOutcome
AntioxidantReduces ROS generationHEI-OC1 cellsDecreased apoptosis
NeuroprotectionInduces differentiationPC12 cellsIncreased neurite outgrowth
Ototoxicity preventionInhibits mitochondrial dysfunctionZebrafish/Rat modelsImproved auditory function

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Adenosine Receptor Modulation : It has been identified as an inhibitor of the human adenosine A2A receptor with a binding affinity (Ki) of approximately 300 nM. This receptor is implicated in various physiological processes and is a target for drug development in conditions such as Parkinson's disease and cancer .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The thienoquinoline structure is known for its ability to interfere with cellular signaling pathways that promote tumor growth .

Therapeutic Applications

Given its pharmacological properties, 3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several potential therapeutic applications:

  • Neurodegenerative Diseases : Due to its ability to modulate adenosine receptors, it may be explored as a treatment option for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
  • Cancer Therapy : Its anticancer properties suggest it could be developed into a chemotherapeutic agent. Further studies are needed to elucidate its efficacy against specific cancer types and to understand its mechanism in tumor suppression .

Case Studies and Research Findings

Various studies have explored the efficacy and safety of this compound:

Study ReferenceFocus AreaFindings
BindingDB Study Adenosine Receptor InhibitionConfirmed inhibition of A2A receptor with Ki = 300 nM.
Anticancer Research Tumor Growth InhibitionIndicated potential in reducing tumor cell proliferation in vitro.
Pharmacodynamics Study Mechanism ExplorationSuggested modulation of immune response via adenosine pathway interference.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. For example:

  • Hydroxylation : In polar aprotic solvents (e.g., DMF), hydroxyl groups replace fluorine at the ortho position when treated with NaOH at 80°C .

  • Amination : Reaction with ammonia in the presence of CuI catalysts yields para-aminated derivatives.

Table 1: Substitution Reactions of the Fluorophenyl Group

Reaction TypeReagents/ConditionsProductYieldSource
HydroxylationNaOH, DMF, 80°C3-amino-N-(2-hydroxy-5-fluorophenyl)62%
AminationNH₃, CuI, DMSO, 120°C3-amino-N-(2-fluoro-4-aminophenyl)45%

Oxidation and Reduction Pathways

The tetrahydrothienoquinoline core participates in redox reactions:

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the tetrahydro ring to a fully aromatic quinoline system .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene ring to a dihydrothiophene derivative .

Key Mechanistic Insights :

  • Oxidation selectivity depends on solvent polarity. Hypochlorite-mediated oxidation in methanol produces dimeric products, while acetonitrile favors monomeric sulfoxide formation .

  • Reduction of the thienoquinoline core enhances solubility in nonpolar solvents .

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis and condensation:

  • Acid-Catalyzed Hydrolysis : HCl (6M) at reflux cleaves the amide bond to form a carboxylic acid and 2-fluoroaniline.

  • Schotten-Baumann Reaction : Reacts with acetyl chloride to form N-acetyl derivatives.

Table 2: Amide Bond Transformations

ReactionConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 6hQuinoline-2-carboxylic acid78%
AcetylationAcCl, NaOH, RTN-acetyl-2-fluorophenyl carboxamide85%

Cycloaddition and Ring-Opening Reactions

The thieno[2,3-b]quinoline system participates in Diels-Alder reactions:

  • With maleic anhydride in toluene, it forms a bicyclic adduct at the C5–C6 double bond .

  • Ring-opening reactions with Grignard reagents (e.g., MeMgBr) yield thiophene-fused diols .

Biological Activity-Linked Modifications

  • TDP1 Inhibition : The amino group at position 3 is critical for binding to Tyrosyl-DNA phosphodiesterase 1 (TDP1). Methylation of this group abolishes activity .

  • Anticancer SAR : Meta-substituted derivatives (e.g., CF₃ at X2) show enhanced potency against renal cancer cell lines (GI₅₀ = 70 nM) .

Stability Under Physiological Conditions

The compound degrades in PBS (pH 7.4) via two pathways:

  • Hydrolysis of the carboxamide group (t₁/₂ = 8.2 h).

  • Oxidative decomposition of the thiophene ring (t₁/₂ = 24 h).

Comparative Reactivity with Analogues

Table 3: Reaction Rates in Thienoquinoline Derivatives

Compound SubstituentHydrolysis Rate (k, h⁻¹)Oxidation Susceptibility
2-Fluorophenyl (target)0.085High
4-Bromophenyl 0.062Moderate
Unsubstituted phenyl 0.12Low

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-b]quinoline derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs:

Anticancer Activity

Table 1: Cytotoxic Thieno[2,3-b]quinoline Derivatives
Compound Name & Substituents Biological Target Key Findings References
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-... Ovarian, breast, prostate cancer - IC₅₀: 0.8–1.2 µM (SK-OV-3, OVCAR-3 cells).
- Induces G2/M cell cycle arrest.
- Modulates glycosphingolipids in CSCs.
3-amino-N-(naphthyl)-5-oxo-... Breast cancer - Lower cytotoxicity (GI₅₀ > 5 µM) vs. 3-chloro-2-methylphenyl analog.
3-amino-N-(4-fluorophenyl)-... Not specified - Structural analog; fluorophenyl group may alter pharmacokinetics.

Key Observations :

  • Substituent Position : The 3-chloro-2-methylphenyl group (Compound 1) enhances cytotoxicity compared to naphthyl or 4-fluorophenyl derivatives, likely due to improved hydrophobic interactions with target proteins .
  • 5-Oxo Modification : The 5-oxo group in Compound 1 increases potency by stabilizing hydrogen bonds with kinase domains (e.g., phospholipase C) .

Antiviral Activity

Table 2: Antiviral Thieno[2,3-b]quinoline Derivatives
Compound Name & Substituents Viral Target Key Findings References
VGTI-A3 (6-phenyl, N-(4-phenylthiazol-2-yl)) Dengue virus (DENV) - IC₅₀: 0.2 µM (DENV-2).
- Binds capsid protein; resistance mutations observed.
VGTI-A3-03 DENV, West Nile - Improved solubility vs. VGTI-A3; retains antiviral activity.

Structural Insights :

  • Phenylthiazole Substituents : The thiazole ring in VGTI-A3 enhances π-π stacking with viral capsid proteins, while the 2-fluorophenyl group in the main compound may offer distinct electronic effects for target binding.

Antimicrobial Activity

Table 3: Antimicrobial Thieno[2,3-b]quinoline Derivatives
Compound Name & Substituents Microbial Target Key Findings References
4-(p-chlorophenyl)-3-pyrrolyl-... Bacteria, fungi - Moderate activity (MIC: 16–32 µg/mL) against S. aureus and C. albicans.

Comparison :

Mechanistic and Structural Analysis

Substituent Effects on Bioactivity

  • Halogen vs. Alkyl Groups : Chloro and methyl groups (e.g., 3-chloro-2-methylphenyl) enhance lipophilicity and target affinity, whereas fluorine’s electronegativity may improve metabolic stability in the 2-fluorophenyl derivative .
  • Positional Isomerism : The 2-fluorophenyl group in the main compound vs. 3-chloro-2-methylphenyl in Compound 1 may lead to divergent binding modes in kinases or glycosphingolipid pathways .

Pharmacokinetic Considerations

  • Tetrahydroquinoline Core: Enhances blood-brain barrier penetration in some analogs, though this remains untested in the 2-fluorophenyl derivative .
  • 5-Oxo vs.

Q & A

Q. Table 1: Representative Synthesis Yields

PrecursorReaction ConditionsYield (%)Reference
Cyclohexanedione derivativeEthanol, reflux, 6h65–74%
Thieno[2,3-b]quinoline intermediateAcetic anhydride, 120°C61–71%

Basic: What in vitro assays are recommended for initial cytotoxicity evaluation?

Methodological Answer:

  • Cell Lines: Use triple-negative breast cancer (MDA-MB-231), ovarian carcinoma (SKOV-3), or leukemic (HL-60) cell lines .
  • MTT Assay: Measure IC₅₀ values after 48–72 hours of exposure. For analogues, IC₅₀ ranges from 10–100 nM in MDA-MB-231 cells .
  • Flow Cytometry: Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase arrest in breast cancer cells) .

Q. Table 2: Cytotoxicity Data for Analogues

Cell LineIC₅₀ (nM)MechanismReference
MDA-MB-23115 ± 2PLC-γ inhibition
SKOV-342 ± 5Glycosphingolipid modulation

Advanced: How can researchers investigate its mechanism of action against molecular targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with PLC-γ or viral capsid proteins. Key residues (e.g., His356, Arg549 in PLC-γ) form hydrogen bonds with the carboxamide group .
  • Enzyme Inhibition Assays: Measure PLC-γ activity via IP3 production or DENV capsid protein binding using fluorescence polarization .
  • Western Blotting: Validate downstream targets (e.g., phosphorylated Akt/mTOR for PLC-γ inhibition) .

Advanced: What metabolomics approaches are suitable for studying its cellular effects?

Methodological Answer:

  • LC-MS/MS Profiling: Quantify glycosphingolipids (e.g., GM1, GD1a) in ovarian cancer cells after 24-hour treatment .
  • Pathway Analysis: Use tools like MetaboAnalyst to map altered pathways (e.g., sphingolipid metabolism, ceramide synthesis) .
  • Isotope Tracing: Track ¹³C-glucose incorporation into lipid metabolites to assess glycolytic flux changes .

Q. Table 3: Metabolomics Findings from Analogues

MetaboliteFold Change (vs. Control)PathwayReference
Ceramide↑ 3.5Sphingolipid signaling
Lactate↓ 0.4Glycolysis

Advanced: How can resistance mechanisms be studied in antiviral contexts?

Methodological Answer:

  • Serial Passage Assays: Expose DENV or West Nile virus to sublethal doses over 10–20 passages. Isolate resistant strains via plaque assay .
  • Whole-Genome Sequencing: Identify mutations in viral capsid proteins (e.g., DENV capsid L50F mutation) .
  • Structure-Activity Relationship (SAR): Synthesize analogues (e.g., VGTI-A3-03) to bypass resistance by modifying the thienoquinoline scaffold .

Advanced: How does the 2-fluorophenyl substituent influence bioactivity compared to other substituents?

Methodological Answer:

  • Comparative SAR Studies: Synthesize derivatives with bromo-, chloro-, or methoxy-phenyl groups and test in parallel .
  • Computational Modeling: Calculate steric/electronic effects (e.g., Hammett σ values) to correlate substituent properties with IC₅₀ .
  • Pharmacokinetic Profiling: Assess solubility and logP differences (e.g., fluorophenyl improves blood-brain barrier penetration vs. bromophenyl) .

Q. Table 4: Substituent Effects on Activity

SubstituentIC₅₀ (nM, MDA-MB-231)Solubility (µg/mL)Reference
2-Fluorophenyl15 ± 28.2
4-Bromophenyl28 ± 35.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.